molecular formula C8H16INO4 B12856118 2-(2-Carboxyacetoxy)-N,N,N-trimethylethan-1-aminium iodide

2-(2-Carboxyacetoxy)-N,N,N-trimethylethan-1-aminium iodide

Cat. No.: B12856118
M. Wt: 317.12 g/mol
InChI Key: YYBBIOMNYWTQHG-UHFFFAOYSA-N
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Description

2-(2-Carboxyacetoxy)-N,N,N-trimethylethan-1-aminium iodide is a chemical compound with a complex structure that includes a carboxyacetoxy group and a trimethylethan-1-aminium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of a catalyst and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing automated systems to control reaction conditions such as temperature, pressure, and pH. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Carboxyacetoxy)-N,N,N-trimethylethan-1-aminium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .

Major Products

Scientific Research Applications

2-(2-Carboxyacetoxy)-N,N,N-trimethylethan-1-aminium iodide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Carboxyacetoxy)-N,N,N-trimethylethan-1-aminium iodide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C8H16INO4

Molecular Weight

317.12 g/mol

IUPAC Name

2-(2-carboxyacetyl)oxyethyl-trimethylazanium;iodide

InChI

InChI=1S/C8H15NO4.HI/c1-9(2,3)4-5-13-8(12)6-7(10)11;/h4-6H2,1-3H3;1H

InChI Key

YYBBIOMNYWTQHG-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCOC(=O)CC(=O)O.[I-]

Origin of Product

United States

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